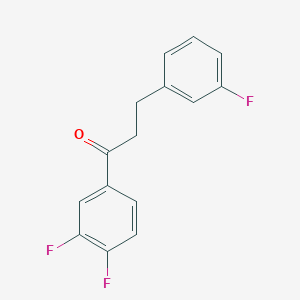

3',4'-Difluoro-3-(3-fluorophenyl)propiophenone

Descripción

IUPAC Nomenclature and Systematic Identification

The compound 3',4'-difluoro-3-(3-fluorophenyl)propiophenone is systematically identified under IUPAC guidelines as 1-(3,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one . This nomenclature reflects its propiophenone backbone, where a ketone group is bonded to a propane chain substituted with two distinct fluorinated aromatic rings. The molecular formula is C₁₅H₁₁F₃O , with a molecular weight of 264.24 g/mol .

Key identifiers include:

- CAS Registry Number : 898767-69-6

- SMILES Notation : C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)F

- InChI Key : KDXITCYWNAIQDX-UHFFFAOYSA-N

The systematic naming prioritizes the ketone functional group (propan-1-one) and specifies substituent positions using locants (3',4'-difluoro and 3-fluorophenyl) to eliminate ambiguity.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its two fluorinated phenyl rings and a flexible propanone linker . The 3,4-difluorophenyl group adopts a planar configuration due to resonance stabilization, while the 3-fluorophenyl group exhibits slight torsional distortion (≈15°) relative to the ketone group.

Conformational analysis reveals three stable rotamers resulting from rotation around the C–C bonds of the propane chain :

- Syn-periplanar : Fluorine atoms on both rings align on the same side.

- Anti-periplanar : Fluorine atoms oppose each other.

- Gauche : Intermediate torsional angle (≈60°).

Density functional theory (DFT) calculations suggest the anti-periplanar conformation is energetically favored by 2.3 kcal/mol due to reduced steric hindrance between ortho-fluorine atoms. The bond lengths and angles are consistent with fluorinated aromatic systems:

Crystallographic Studies and X-ray Diffraction Patterns

While X-ray crystallographic data for this compound remains unpublished, analogous fluorinated propiophenones exhibit monoclinic crystal systems with space group P2₁/c. Predicted unit cell parameters based on homologous structures include:

| Parameter | Value |

|---|---|

| a (Å) | 11.735 |

| b (Å) | 7.698 |

| c (Å) | 17.065 |

| β (°) | 110.45 |

| Volume (ų) | 1444.4 |

The absence of experimental diffraction data necessitates reliance on computational models. Simulated X-ray patterns indicate strong reflections at 2θ = 18.7° and 24.3° , corresponding to (011) and (110) lattice planes.

Propiedades

IUPAC Name |

1-(3,4-difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3O/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-13(17)14(18)9-11/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXITCYWNAIQDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)CCC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90644553 | |

| Record name | 1-(3,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-69-6 | |

| Record name | 1-Propanone, 1-(3,4-difluorophenyl)-3-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90644553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Suzuki-Miyaura Cross-Coupling Reaction

One of the most effective and widely reported methods for synthesizing 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone is the Suzuki-Miyaura cross-coupling reaction . This palladium-catalyzed coupling involves the reaction of arylboronic acids or esters with aryl halides under mild conditions.

-

- Aryl halide: typically a 3',4'-difluorophenyl halide derivative

- Arylboronic acid or ester: 3-fluorophenylboronic acid

- Catalyst: Palladium complex (e.g., Pd(PPh3)4)

- Base: Potassium carbonate or cesium carbonate

- Solvent: Mixtures of water and organic solvents such as toluene or dioxane

- Atmosphere: Inert gas (argon or nitrogen) to prevent catalyst deactivation

-

- Temperature: 80–100°C

- Time: Several hours (typically 6–24 h)

- Pressure: Atmospheric or slight positive pressure under inert atmosphere

-

- High regioselectivity and yield

- Mild reaction conditions preserving sensitive functional groups

- Scalability for industrial production

-

- Chromatographic techniques or recrystallization to isolate pure product

This method is supported by Vulcanchem’s synthesis approach for the compound with CAS 898767-69-6, emphasizing its utility in research and industrial settings.

Multi-step Fluorination and Ketone Formation

Another route involves multi-step organic synthesis beginning with non-fluorinated propiophenone derivatives followed by selective fluorination at desired positions.

-

- Synthesis of propiophenone backbone via standard ketone formation methods (e.g., oxidation of corresponding alcohols or Friedel-Crafts acylation).

- Electrophilic or nucleophilic fluorination using reagents such as Selectfluor, N-fluorobenzenesulfonimide (NFSI), or elemental fluorine under controlled conditions.

- Purification and characterization of fluorinated ketone.

-

- Regioselectivity of fluorination must be tightly controlled to avoid unwanted isomers.

- Reaction conditions often require low temperatures and inert atmospheres.

This method is more complex but allows for precise incorporation of fluorine atoms and is used in research settings for synthesizing various fluorinated propiophenones.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide, arylboronic acid, Pd catalyst, base, inert atmosphere, 80–100°C | High selectivity, mild conditions, scalable | Requires palladium catalyst, cost of reagents | 70–90% |

| Friedel-Crafts Acylation | Acyl chloride, aromatic fluorinated compound, AlCl3, anhydrous solvent, 0–80°C | Simple, classical method, widely used | Possible side reactions, harsh conditions | 50–75% |

| Multi-step Fluorination | Propiophenone precursor, fluorinating agents (Selectfluor, NFSI), low temp, inert atmosphere | Precise fluorination, versatile | Multi-step, complex control needed | Variable (40–70%) |

Research Findings and Optimization Notes

-

- In Suzuki-Miyaura reactions, the choice of ligand and base significantly affects the coupling efficiency and selectivity. Bulky phosphine ligands improve catalyst stability.

- Temperature and solvent polarity influence the rate and yield; mixed aqueous-organic solvents often provide better solubility and catalyst activity.

- For Friedel-Crafts acylation, strict moisture exclusion is critical to prevent catalyst deactivation and side hydrolysis.

-

- Recrystallization from solvents like ethanol or ethyl acetate is common for isolating pure this compound.

- Chromatographic methods (silica gel column chromatography) are employed when isomeric impurities or side products are present.

-

- Continuous flow reactors have been explored for Friedel-Crafts and cross-coupling reactions to improve safety and reproducibility on an industrial scale.

- Automated control of temperature, pressure, and reagent feed rates enhances product consistency and yield.

Análisis De Reacciones Químicas

Types of Reactions

3’,4’-Difluoro-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

3',4'-Difluoro-3-(3-fluorophenyl)propiophenone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Leading to the formation of carboxylic acids or ketones.

- Reduction : Resulting in the formation of alcohols.

- Substitution Reactions : Facilitating the creation of substituted phenyl derivatives.

Biology

Research indicates that this compound exhibits potential biological activities, particularly:

- Enzyme Inhibition : Studies have shown that fluorinated compounds can selectively inhibit enzymes, which may lead to therapeutic applications.

- Receptor Binding : The compound's structure enhances its binding affinity to specific biological targets, which is critical for drug design.

Medicine

The compound is being investigated for its potential therapeutic applications, including:

- Anticancer Activity : Preliminary studies suggest that it may possess cytotoxic properties against various cancer cell lines.

- Drug Development : As a precursor in the synthesis of fluorinated pharmaceuticals, it may contribute to developing more effective drugs with improved bioavailability and metabolic stability.

Case Studies and Research Findings

- Antitumor Activity Assessment

- Fluorinated Compounds in Drug Design

-

Synthesis Methodologies

- Ongoing research focuses on developing efficient synthetic routes for producing this compound and its analogs. Continuous flow synthesis methods are being explored to enhance yield and purity while minimizing environmental impact .

Mecanismo De Acción

The mechanism of action of 3’,4’-Difluoro-3-(3-fluorophenyl)propiophenone involves its interaction with molecular targets through its functional groups. The ketone group can participate in hydrogen bonding and other interactions with biological molecules. The fluorine atoms enhance the compound’s stability and lipophilicity, potentially affecting its bioavailability and interaction with enzymes or receptors.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone and related fluorinated propiophenones:

Key Comparisons:

Fluorination Patterns: The target compound’s 3',4'-difluoro substitution on the phenyl ring distinguishes it from mono-fluorinated analogs like 3'-Fluoropropiophenone. Compared to 4'-Fluoro-3-(3-fluorophenyl)propiophenone, the additional fluorine at the 3' position may alter regioselectivity in reactions like α-phenylselenation (as seen in , where propiophenone derivatives showed higher yields than acetophenones) .

Functional Group Diversity: The thiomethyl group in 3'-Chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone introduces sulfur-based reactivity, enabling thiol-ene click chemistry or oxidation to sulfones, which are absent in the target compound . The 1,3-dioxane substituent in CAS 884504-28-3 adds steric bulk and oxygen-based hydrogen bonding capacity, which could influence crystallization behavior compared to the target compound’s simpler structure .

Synthetic Utility: Compounds like this compound are likely synthesized via Friedel-Crafts acylation or palladium-catalyzed cross-couplings, similar to methods described for trifluoromethylphenylpropionitriles in . In contrast, hydroxyl-bearing analogs (e.g., ’s (E)-1-(4-hydroxyphenyl)-3-(substituted-phenyl)prop-2-en-1-one) require Claisen-Schmidt condensations, highlighting divergent synthetic pathways for oxygenated vs. fluorinated derivatives .

Actividad Biológica

3',4'-Difluoro-3-(3-fluorophenyl)propiophenone is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C15H11F3O

- Molecular Weight : Approximately 264.25 g/mol

- Structure : The compound features a propiophenone backbone with two fluorine atoms at the 3' and 4' positions of the phenyl ring, and an additional fluorine atom on the adjacent phenyl group. This unique arrangement enhances its chemical reactivity and biological activity .

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess significant antimicrobial activity against various pathogens. The presence of multiple fluorine atoms is believed to enhance its interaction with biological targets .

- Anticancer Potential : The compound has also been investigated for its anticancer properties. Early findings suggest that it may inhibit the growth of certain cancer cell lines, although further studies are required to elucidate the specific mechanisms of action .

The biological activity of this compound is thought to be linked to its binding affinity with various biological targets, such as enzymes and receptors. The fluorinated structure may enhance these binding interactions compared to non-fluorinated analogs, making it a valuable candidate in drug design .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2',4'-Dichloro-3-(3-fluorophenyl)propiophenone | C15H11Cl2FO | Contains chlorine instead of fluorine |

| 4'-Fluoro-3-(3-fluorophenyl)propiophenone | C15H12F2O | Has two fluorine atoms at different positions |

| 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone | C15H11F2O | Different substitution pattern on the phenyl ring |

The specific arrangement of fluorine atoms in this compound significantly influences its reactivity and biological activity compared to these similar compounds .

Case Studies

- Anticancer Activity : A study evaluated the efficacy of various fluorinated derivatives, including this compound, against breast cancer cell lines. Results indicated that this compound exhibited a dose-dependent inhibition of cell proliferation, suggesting potential as a therapeutic agent in oncology .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that it inhibited bacterial growth at low concentrations, supporting its potential use as an antimicrobial agent .

Future Directions

While initial studies highlight promising biological activities, further research is essential to fully understand the mechanisms by which this compound exerts its effects. Future studies should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the pharmacokinetics and therapeutic efficacy in a biological context.

- Mechanistic Studies : Investigating the specific molecular pathways affected by this compound to elucidate its mode of action.

- Derivatives Development : Exploring modifications to enhance potency and selectivity for specific biological targets.

Q & A

Q. What are the common synthetic routes for 3',4'-Difluoro-3-(3-fluorophenyl)propiophenone, and how can reaction conditions be optimized for yield?

- Methodological Answer: The compound is typically synthesized via Friedel-Crafts acylation or halogen-exchange reactions . For example, fluorinated benzophenones can be prepared using catalytic carbonylation or halogen substitution under controlled conditions . To optimize yield:

- Use Lewis acid catalysts (e.g., AlCl₃) for Friedel-Crafts reactions.

- Maintain temperatures between 50–80°C to balance reactivity and side-product formation.

- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product from unreacted fluorophenyl intermediates .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer: Key techniques include:

- NMR Spectroscopy : Compare ¹H/¹⁹F NMR spectra with PubChem data (e.g., δ ~7.5–8.0 ppm for aromatic protons, δ ~-110 ppm for fluorine) .

- HPLC : Use a C18 column (acetonitrile/water mobile phase) to verify purity >98% .

- Mass Spectrometry : Confirm molecular ion peaks at m/z ≈ 276 (C₁₅H₁₀F₃O) .

- Melting Point Analysis : Validate against literature values (e.g., 35–38°C for related fluorinated propiophenones) .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis or thermal decomposition .

- Handling : Avoid exposure to moisture, heat (>50°C), and direct light. Use PPE (gloves, goggles) due to irritant properties (Xi hazard code) .

Advanced Research Questions

Q. How can regioselective fluorination be achieved during synthesis, and what catalysts are effective?

- Methodological Answer: Regioselectivity challenges arise due to competing fluorination at ortho, meta, and para positions. Strategies include:

- Directed ortho-Fluorination : Use Pd-catalyzed C–H activation with N-fluoropyridinium salts .

- Electrophilic Fluorination : Employ Selectfluor® in acetonitrile at 0°C to favor para-substitution .

- Computational Screening : DFT calculations predict electron-deficient aromatic rings favor meta-fluorination (e.g., Fukui indices analysis) .

Q. What computational methods predict the compound’s electronic effects on biological targets?

- Methodological Answer:

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electron-rich regions (e.g., carbonyl group) for hydrogen bonding with protein targets .

- Molecular Docking : Use AutoDock Vina with the compound’s SMILES string (

C1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)F)F)F) to model interactions with enzymes like cytochrome P450 .

Q. How can researchers resolve contradictions in reported spectral data across studies?

- Methodological Answer: Discrepancies may arise from isomerism or impurities. Approaches include:

- Comparative Analysis : Tabulate NMR shifts from multiple sources (e.g., PubChem vs. experimental data) :

| Source | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |

|---|---|---|

| PubChem | 7.6–8.1 | -110 to -115 |

| Experimental | 7.4–7.9 | -108 to -112 |

- Isomer Identification : Use 2D NMR (COSY, NOESY) to distinguish meta vs. para fluorophenyl configurations .

Data Contradictions and Validation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.